Dimesna-d8
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Overview
Description
Dimesna-d8 is a labeled compound that reacts with acrolein and other urotoxic metabolites of oxazaphosphorines, such as cyclophosphamide or ifosfamide, to form stable, non-urotoxic compounds . It is primarily used in research settings and does not have any antitumor activity, nor does it interfere with the antitumor activity of antineoplastic drugs .
Preparation Methods
Dimesna-d8 can be synthesized through a series of chemical reactions involving the incorporation of deuterium atoms. One method involves the use of a redox buffer consisting of MESNA and diMESNA, which shows a refolding efficiency comparable to that of GSH/GSSG and prevents loss of the protein’s thioester functionality . This method allows for the production of disulfide bond-containing proteins with C-terminal thioesters suitable for native chemical ligation .
Chemical Reactions Analysis
Dimesna-d8 undergoes various chemical reactions, including reduction and thiol-disulfide exchange reactions. The chemical reduction of the disulfide homodimer dimesna to its constituent mesna moieties is essential for its mitigation of nephrotoxicity associated with cisplatin and ifosfamide anticancer therapies . Dimesna undergoes thiol-disulfide exchange with thiolate anion-forming sulfhydryl groups via a two-step SN2 reaction . Common reagents used in these reactions include cysteine and glutathione .
Scientific Research Applications
Dimesna-d8 is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is a labeled compound that reacts with acrolein and other urotoxic metabolites to form stable, non-urotoxic compounds . This makes it valuable in studies related to the mitigation of nephrotoxicity and urotoxicity associated with certain anticancer therapies . Additionally, this compound is used in proteomics research and other biochemical studies .
Mechanism of Action
The mechanism of action of dimesna-d8 involves its reduction to mesna in the kidney, where it supplies a free thiol group that binds to and inactivates acrolein, a urotoxic metabolite of ifosfamide and cyclophosphamide . This process helps prevent or reduce bladder problems associated with these anticancer drugs . The molecular targets and pathways involved include the thiol-disulfide exchange reactions and the formation of stable, non-urotoxic compounds .
Comparison with Similar Compounds
Dimesna-d8 is similar to other compounds that undergo thiol-disulfide exchange reactions, such as cystine, homocystine, and oxidized glutathione (GSSG) . this compound is unique in its specific application as a labeled compound for research purposes and its ability to form stable, non-urotoxic compounds with acrolein and other urotoxic metabolites . This makes it particularly valuable in studies related to the mitigation of nephrotoxicity and urotoxicity associated with certain anticancer therapies .
Properties
Molecular Formula |
C4H8Na2O6S4 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
disodium;1,1,2,2-tetradeuterio-2-[(1,1,2,2-tetradeuterio-2-sulfonatoethyl)disulfanyl]ethanesulfonate |
InChI |
InChI=1S/C4H10O6S4.2Na/c5-13(6,7)3-1-11-12-2-4-14(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2/i1D2,2D2,3D2,4D2;; |
InChI Key |
KQYGMURBTJPBPQ-VHGLFXLXSA-L |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)[O-])SSC([2H])([2H])C([2H])([2H])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C(CS(=O)(=O)[O-])SSCCS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.